molecular formula C8H6F3N3 B1409265 2-Amino-5-(trifluoromethyl)pyridine-4-acetonitrile CAS No. 1228898-09-6

2-Amino-5-(trifluoromethyl)pyridine-4-acetonitrile

Cat. No.: B1409265
CAS No.: 1228898-09-6
M. Wt: 201.15 g/mol
InChI Key: YBVNBZHIHVICHW-UHFFFAOYSA-N
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Description

2-Amino-5-(trifluoromethyl)pyridine-4-acetonitrile is a fluorinated pyridine derivative. Compounds containing fluorine atoms, such as this one, are of significant interest due to their unique chemical and biological properties. The trifluoromethyl group (-CF3) is known for its strong electron-withdrawing effects, which can influence the reactivity and stability of the compound. This compound is used in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(trifluoromethyl)pyridine-4-acetonitrile typically involves the reaction of 5-(trifluoromethyl)pyridine with ammonia. Another method involves reacting 2-Amino-5-(trifluoromethyl)pyridine hydrochloride with sodium carbonate to produce the free base, which is then reacted with ammonia to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to improve yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(trifluoromethyl)pyridine-4-acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

2-Amino-5-(trifluoromethyl)pyridine-4-acetonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-(trifluoromethyl)pyridine-4-acetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyridines such as 2-Amino-5-(trifluoromethyl)pyridine and 2-Chloro-5-(trifluoromethyl)pyridine .

Uniqueness

2-Amino-5-(trifluoromethyl)pyridine-4-acetonitrile is unique due to the presence of both an amino group and a nitrile group on the pyridine ring, along with the trifluoromethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-[2-amino-5-(trifluoromethyl)pyridin-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)6-4-14-7(13)3-5(6)1-2-12/h3-4H,1H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVNBZHIHVICHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401229813
Record name 2-Amino-5-(trifluoromethyl)-4-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401229813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228898-09-6
Record name 2-Amino-5-(trifluoromethyl)-4-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228898-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-(trifluoromethyl)-4-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401229813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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